2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
Description
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C15H16N2O7S . This compound features a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific research fields.
Properties
Molecular Formula |
C15H16N2O7S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O7S/c1-22-12-8-10(9-13(23-2)15(12)24-3)16-25(20,21)14-7-5-4-6-11(14)17(18)19/h4-9,16H,1-3H3 |
InChI Key |
LONOZRQXEJQBTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the nitration of 3,4,5-trimethoxyaniline followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in the inhibition of cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is unique due to its combination of a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety. This unique structure allows it to exhibit diverse biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
